molecular formula C9H12N2 B1425880 2,3-Dihydro-1H-indene-4,7-diamine CAS No. 876620-03-0

2,3-Dihydro-1H-indene-4,7-diamine

Cat. No. B1425880
M. Wt: 148.2 g/mol
InChI Key: WIEMGWZRZHMNGP-UHFFFAOYSA-N
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Description

“2,3-Dihydro-1H-indene-4,7-diamine” is a chemical compound with the IUPAC name 4,7-indanediamine . It has a molecular weight of 148.21 . It’s a powder at room temperature .


Molecular Structure Analysis

The InChI code for “2,3-Dihydro-1H-indene-4,7-diamine” is 1S/C9H12N2/c10-8-4-5-9(11)7-3-1-2-6(7)8/h4-5H,1-3,10-11H2 .


Physical And Chemical Properties Analysis

“2,3-Dihydro-1H-indene-4,7-diamine” is a powder at room temperature . It has a molecular weight of 148.21 .

Scientific Research Applications

Structural Analysis and Reactivity Studies

2,3-Dihydro-1H-indene, also known as indan, is a simple hydrocarbon petrochemical compound with a non-planar optimized molecular structure. Research reveals a good agreement between experimental and calculated normal modes of vibrations for this compound and its derivatives. The study also highlighted that the derivative 1H-indene-1,3(2H)-dione, an anticoagulant, is more reactive and polar compared to 2,3-dihydro-1H-indene, as evidenced by the calculated frontier orbital energy gap and the dipole moment data. The molecular electrostatic potential surface indicates how the activity varies from 2,3-dihydro-1H-indene to its derivative, making it an interesting subject for further studies in molecular structure and reactivity (Prasad et al., 2010).

Catalysis and Synthesis

Several studies have explored the synthesis and catalytic applications of 2,3-dihydro-1H-indene and its derivatives. For instance, a notable synthesis involved [5+2-2] decarbonylative cycloaddition of 1H-indene-1,2,3-trione and norbornene via rhodium(I)-catalyzed direct carbon–carbon bond cleavage. This process led to the creation of 2,3-dihydro-1H-inden-1-one derivatives (Hu et al., 2022). Another study reported a palladium(0)-catalyzed regioselective and multicomponent synthesis of biologically important indenes bearing substituent groups at various positions, showcasing the compound's versatility in combinatorial preparation (Tsukamoto et al., 2007).

Biological Applications

2,3-Dihydro-1H-indene and its derivatives have shown potential in various biological applications. For instance, compounds like Diaporindenes A-D, which possess an unprecedented chemical skeleton featuring a 2,3-dihydro-1H-indene ring, exhibited significant inhibitory effects against nitric oxide production, indicating their potential as anti-inflammatory agents (Cui et al., 2018). Moreover, regioselective synthesis of dispiro[1H-indene-2,3'-pyrrolidine-2',3''-[3H]indole]-1,2''(1''H)-diones showed promising anti-tumor properties, reflecting the compound's significance in medicinal chemistry (Girgis, 2009).

Safety And Hazards

The safety information for “2,3-Dihydro-1H-indene-4,7-diamine” includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

2,3-dihydro-1H-indene-4,7-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-8-4-5-9(11)7-3-1-2-6(7)8/h4-5H,1-3,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIEMGWZRZHMNGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60717445
Record name 2,3-Dihydro-1H-indene-4,7-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-1H-indene-4,7-diamine

CAS RN

876620-03-0
Record name 2,3-Dihydro-1H-indene-4,7-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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